1-Piperidinesulfonanilide
CAS No.: 5430-47-7
Cat. No.: VC16115494
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5430-47-7 |
|---|---|
| Molecular Formula | C11H16N2O2S |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | N-phenylpiperidine-1-sulfonamide |
| Standard InChI | InChI=1S/C11H16N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2 |
| Standard InChI Key | RSMSUJCQDFWPOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)NC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics of 1-Piperidinesulfonanilide
Molecular Architecture
1-Piperidinesulfonanilide consists of a six-membered piperidine ring bonded to a sulfonamide group at the 1-position, with the sulfonyl moiety further connected to a phenyl group (Figure 1) . The molecule’s planar sulfonamide bridge (-SO₂NH-) enables hydrogen bonding and electrostatic interactions, while the piperidine ring adopts a chair conformation, influencing steric and electronic properties .
Table 1: Physicochemical Properties of 1-Piperidinesulfonanilide
The absence of melting/boiling point data in literature underscores the need for further experimental characterization. Computational models suggest moderate lipophilicity (LogP ~2.1), aligning with its potential permeability across biological membranes .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine and phenyl groups. The piperidine protons resonate as multiplet clusters between δ 1.4–2.6 ppm, while aromatic protons from the aniline ring appear as a singlet near δ 7.3–7.5 ppm . The sulfonamide group’s NH proton typically shows broad resonance at δ 5.5–6.0 ppm, though exchange effects may obscure this signal .
Synthetic Routes to 1-Piperidinesulfonanilide
Pharmacological and Industrial Applications
Material Science Applications
The compound’s sulfonamide group enhances thermal stability, making it a candidate for high-performance polymers. Blending 1-piperidinesulfonanilide into polyamide matrices improves tensile strength by 15–20% in preliminary studies .
Future Research Directions
Asymmetric Synthesis
Incorporating chiral ligands (e.g., PyBOX) into cyclization reactions could yield enantiomerically pure 1-piperidinesulfonanilide, critical for CNS drug development . Current efforts focus on scandium(III)-catalyzed systems, though enantioselectivity remains <50% .
Toxicological Profiling
No acute toxicity data exists for this compound. Standard OECD guidelines recommend testing in Danio rerio (zebrafish) models to assess ecotoxicological risks .
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